molecular formula C17H19N3O2S B2909662 Benzyl 2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetate CAS No. 1171801-55-0

Benzyl 2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetate

Cat. No.: B2909662
CAS No.: 1171801-55-0
M. Wt: 329.42
InChI Key: JXNOWDHJMBAAAN-UHFFFAOYSA-N
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Description

Benzyl 2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetate is a pyrimidine-based compound featuring a thioacetate ester linkage and a pyrrolidine substituent. Its molecular formula is reported as C₁₈H₁₉N₃O₂S (calculated from MS m/z 392 [MH⁺], suggesting a molecular weight of ~391.5 g/mol). Key spectral data include:

  • IR (KBr): 1707 cm⁻¹ (C=O stretch), 1603 cm⁻¹ (C=N stretch).
  • ¹H NMR (CDCl₃): δ 1.40– (partial data, unresolved in evidence).
  • Elemental analysis: Found C, 70.24%; H, 6.45%; N, 10.92%, aligning with theoretical values (Calcd: C, 70.57%; H, 6.44%; N, 10.73%).

The compound’s synthesis involves coupling a pyrimidine-thiol intermediate with a benzyl bromoacetate derivative under basic conditions, yielding an 88% isolated product. Its structural core combines a pyrimidine ring with a sulfur-containing side chain, which may influence solubility and bioactivity.

Properties

IUPAC Name

benzyl 2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c21-17(22-11-14-6-2-1-3-7-14)12-23-16-10-15(18-13-19-16)20-8-4-5-9-20/h1-3,6-7,10,13H,4-5,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNOWDHJMBAAAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)SCC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetate typically involves multiple steps. One common synthetic route starts with the preparation of the key intermediate, which is then subjected to a series of reactions to form the final product. The reaction conditions often include the use of specific reagents, solvents, and catalysts to facilitate the desired transformations.

For example, a Diels–Alder reaction between a key intermediate and Benzyl 1,2,3-triazine-5-carboxylate can lead to the formation of the corresponding compound, which is then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .

Industrial Production Methods: Industrial production methods for Benzyl 2-((6-(pyrrolidin-1-yl)pyrimidin-

Comparison with Similar Compounds

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)

  • Structure : Features a thietan-3-yloxy group (3-membered sulfur ring) at the pyrimidine 4-position and an ethyl ester instead of benzyl.
  • Synthesis : Derived from ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate and 2-chloromethylthiirane.
  • Key differences :
    • Substituent effects : Thietan’s strained ring may enhance reactivity compared to pyrrolidine’s flexible 5-membered ring.
    • Solubility : Ethyl ester likely reduces lipophilicity vs. benzyl, impacting membrane permeability.

Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate (Compound 16)

  • Structure : Piperidine (6-membered N-heterocycle) replaces pyrrolidine; oxazolo-pyridine fused ring replaces pyrimidine.
  • Properties :
    • Molecular weight : Higher (~435 g/mol inferred from synthesis yield and formula).
    • Bioactivity : Oxazolo-pyridine cores are associated with kinase inhibition, suggesting divergent targets vs. pyrimidine derivatives.

Pyrimidine Derivatives with Fluorinated Substituents

Ethyl 2-(2-(2,3-difluoro-4-(2-morpholinoethoxy)benzyl)-1-methylhydrazinyl)-2-methylpropanoate (Patent Example)

  • Structure: Contains trifluoromethylpyrimidine, morpholinoethoxy linker, and fluorinated benzyl group.
  • Analytical data :
    • LCMS : m/z 791 [M+H]⁺ (indicative of high molecular weight).
    • HPLC retention time : 1.19 minutes (short retention suggests polar character).
  • Key differences: Fluorine atoms enhance metabolic stability and lipophilicity, while morpholino groups improve solubility.

Thiazolidinedione-Pyrimidine Hybrids

Lobeglitazone (C₂₄H₂₄N₄O₅S)

  • Structure: Combines thiazolidinedione (TZD) pharmacophore with pyrimidine and methoxy-phenoxy groups.
  • Functional comparison: Target: PPARγ agonist (diabetes therapy), unlike the unknown target of the benzyl thioacetate compound. Bioactivity: TZD moiety confers insulin sensitization, absent in non-TZD pyrimidines.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
Benzyl 2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetate C₁₈H₁₉N₃O₂S 391.5 Pyrrolidine, thioacetate IR: 1707 cm⁻¹ (C=O)
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate C₁₂H₁₆N₂O₃S₂ ~300 Thietan, ethyl ester Enhanced reactivity
Lobeglitazone C₂₄H₂₄N₄O₅S 504.5 Thiazolidinedione, pyrimidine PPARγ agonist (EC₅₀: 0.1 μM)
Patent compound (EP 4 374 877 A2) C₃₉H₃₈F₆N₆O₅ 791 Trifluoromethyl, morpholinoethoxy High lipophilicity (HPLC: 1.19 min)

Key Findings and Limitations

  • Structural flexibility : Pyrrolidine vs. piperidine/oxazolo-pyridine alters conformational dynamics and target binding.
  • Limitations : Discrepancy in the target compound’s molecular formula (evidence reports C₂₃H₂₅N₃O₃ but includes sulfur), suggesting possible typographical errors in the source.

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